
3,7-Dibromo-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-2H-chromen-2-one typically involves the bromination of chromen-2-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is monitored using techniques like gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dibromo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, which have applications in pharmaceuticals, dyes, and organic synthesis.
Aplicaciones Científicas De Investigación
3,7-Dibromo-2H-chromen-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,7-Dibromo-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being used .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2H-chromen-2-one: A monobrominated derivative with similar chemical properties but different reactivity.
7-Bromo-2H-chromen-2-one: Another monobrominated derivative with distinct applications.
3,8-Dibromo-2H-chromen-2-one: A dibrominated derivative with bromine atoms at different positions, leading to different chemical behavior.
Uniqueness
The presence of two bromine atoms enhances its ability to participate in various chemical reactions, making it a versatile compound in organic synthesis and pharmaceutical research .
Propiedades
Fórmula molecular |
C9H4Br2O2 |
|---|---|
Peso molecular |
303.93 g/mol |
Nombre IUPAC |
3,7-dibromochromen-2-one |
InChI |
InChI=1S/C9H4Br2O2/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4H |
Clave InChI |
ZZQZOUUIHSKIEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)OC(=O)C(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12836647.png)
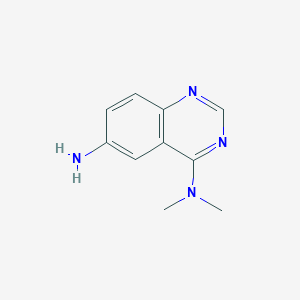
![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B12836664.png)

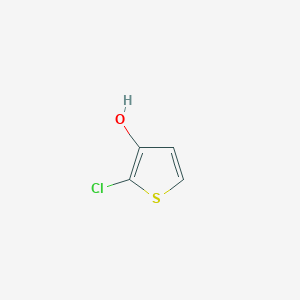
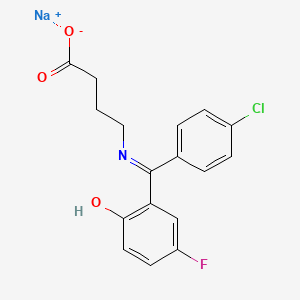

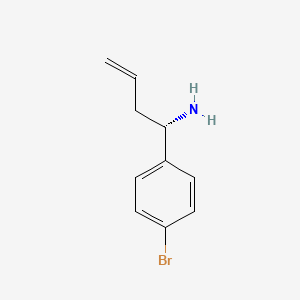
methanone](/img/structure/B12836707.png)
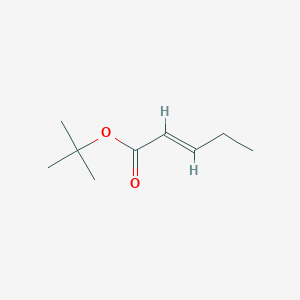

![4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid](/img/structure/B12836718.png)
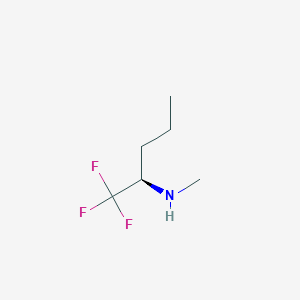
![(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12836722.png)
